1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole
Overview
Description
1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a bromophenylmethyl group and a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction conditions often include the use of copper(I) catalysts to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl and chloromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can be involved in redox reactions under specific conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium carbonate can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazoles, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals with potential antimicrobial, antifungal, or anticancer properties.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and other interactions with the active sites of proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-chlorophenyl)methyl]-4-(bromomethyl)-1H-1,2,3-triazole
- 1-[(4-fluorophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole
- 1-[(4-methylphenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole
Uniqueness
1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole is unique due to the specific combination of bromophenyl and chloromethyl substituents, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-(chloromethyl)triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClN3/c11-9-3-1-8(2-4-9)6-15-7-10(5-12)13-14-15/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMPTVBVSZYXED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)CCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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